![molecular formula C18H17ClN2O3S B14237207 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- CAS No. 540740-90-7](/img/structure/B14237207.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- is a compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. This specific compound has shown potential as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an appropriate amine in the presence of dry dichloromethane, lutidine, and a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Often involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines .
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting brain-type glycogen phosphorylase, which is crucial in glucose metabolism.
Industry: Utilized in the development of novel drugs and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting brain-type glycogen phosphorylase (PYGB). This inhibition helps regulate glucose metabolism, control cell apoptosis, and protect against hypoxia/reoxygenation injury in astrocytes. The molecular targets include PYGB and pathways involved in glucose metabolism and apoptosis .
Comparison with Similar Compounds
Similar compounds include other aromatic anilides and indole derivatives. For instance:
5-chloro-N-{4-[(1R)-1,2-dihydroxyethyl]phenyl}-1H-indole-2-carboxamide: Another aromatic anilide with similar structural features.
Indole-3-carboxamide derivatives: These compounds share the indole core structure and exhibit various biological activities.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- lies in its specific substitution pattern, which imparts distinct biological properties, particularly its potential as a brain-type glycogen phosphorylase inhibitor .
Properties
CAS No. |
540740-90-7 |
|---|---|
Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
5-chloro-3-(4-propan-2-ylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-10(2)11-3-6-13(7-4-11)25(23,24)17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22) |
InChI Key |
RSANKUSJPOICTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
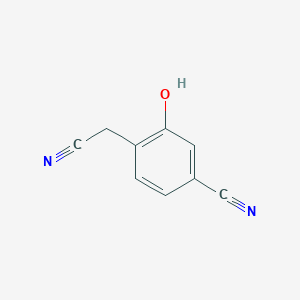
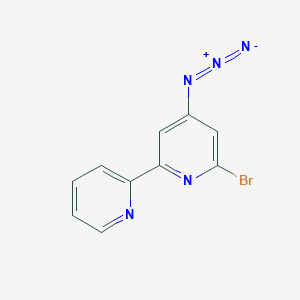
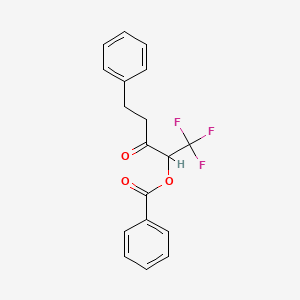
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
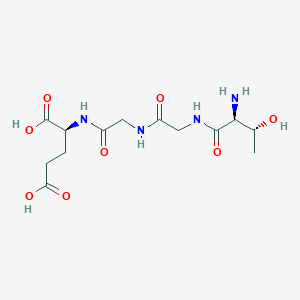
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
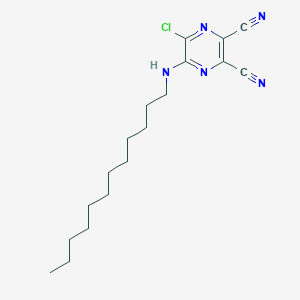
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
